(+/-)-Duloxetine-D5 oxalate
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Overview
Description
LY 227942-d5 is a deuterium-labeled analogue of LY 227942. It is a thiophene derivative and a selective neurotransmitter uptake inhibitor of serotonin and norepinephrine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotopes of hydrogen, carbon, and other elements .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LY 227942-d5 involves the incorporation of deuterium into the LY 227942 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of LY 227942-d5 involves large-scale synthesis using deuterated reagents and solvents. The process is carefully controlled to ensure the incorporation of deuterium at specific positions in the molecule. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: LY 227942-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: LY 227942-d5 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
LY 227942-d5 is widely used in scientific research for various applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Used to study metabolic pathways and the effects of deuterium substitution on biological systems.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Used as a standard for environmental pollutant detection and clinical diagnostics
Mechanism of Action
LY 227942-d5 exerts its effects by inhibiting the uptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This mechanism is similar to that of other selective serotonin and norepinephrine reuptake inhibitors .
Comparison with Similar Compounds
LY 227942: The non-deuterated analogue of LY 227942-d5.
Duloxetine: Another selective serotonin and norepinephrine reuptake inhibitor.
Venlafaxine: A similar compound with selective serotonin and norepinephrine reuptake inhibition properties
Uniqueness: LY 227942-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C20H21NO5S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1,1-dideuterio-3-naphthalen-1-yloxy-3-thiophen-2-yl-N-(trideuteriomethyl)propan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19NOS.C2H2O4/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;3-1(4)2(5)6/h2-10,13,17,19H,11-12H2,1H3;(H,3,4)(H,5,6)/i1D3,12D2; |
InChI Key |
NMLRFGBDXFMJJM-GJJICHPYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC([2H])([2H])CC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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